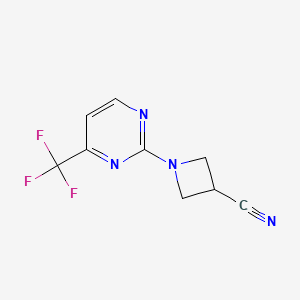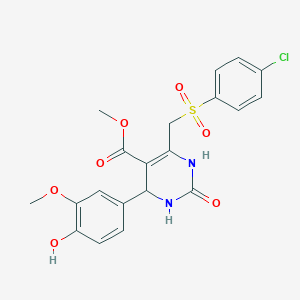![molecular formula C5H10N4O2 B2485896 Methyl N-[(2R)-1-azidopropan-2-yl]carbamate CAS No. 1269440-96-1](/img/structure/B2485896.png)
Methyl N-[(2R)-1-azidopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-[(2R)-1-azidopropan-2-yl]carbamate, also known as MAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Biorremediation of Pesticides
Carbamates, including N-methylcarbamates, are used worldwide for pest control but are toxic to humans and animals and persist in the environment. Biorremediation, which involves the use of microorganisms capable of degrading toxic molecules into non-toxic ones, is a possible alternative to mitigate the effects of these pesticides. A diversity of microbial species with different catabolic pathways for degrading N-methylcarbamate pesticides has been identified, along with the enzymes and genetic mechanisms involved in these processes (Castellanos Rozo & Rache Caredenal, 2013).
Environmental Impact and Toxicology
The uncontrolled use of carbamate pesticides in agriculture poses potential hazards to non-target organisms, including aquatic life. Carbaryl, a methyl-carbamate, has been found to have chronic and acute toxic effects on fish, affecting spawning and leading to hypoglycemia and depletion of liver glycogen among other effects (Nwigwe, 2007). This highlights the need for careful management of carbamate use to protect environmental and animal health.
Gastrointestinal Metabolism and Transport
Research on the gastrointestinal absorption and metabolism of pesticidal carbamates, primarily with rats, has shown that these compounds are absorbed and metabolized by gastrointestinal tissues. The study provides insights into the complex process from ingestion to the appearance of carbamates and/or their metabolites in the portal blood, which has implications for understanding the toxicity and metabolic pathways of these pesticides (Pekas, 1980).
Antimicrobial and Anti-biofilm Activities
Carvacrol, a natural compound, has shown significant antimicrobial and anti-biofilm activities against a wide range of Gram-positive and Gram-negative bacteria and fungi. This suggests the potential for carbamate derivatives or related compounds to be explored as antimicrobial agents, leveraging their bioactive properties (Marchese et al., 2018).
Advanced Materials and Nanotechnology
Research into the chemical modification of biopolymers like xylan, which can be converted into ethers and esters with specific properties, demonstrates the potential for carbamate chemistry in developing new materials with applications in drug delivery and other fields (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
methyl N-[(2R)-1-azidopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2/c1-4(3-7-9-6)8-5(10)11-2/h4H,3H2,1-2H3,(H,8,10)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLYKJSBKICCAQ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)



![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

